
Clemizole sulfate
Beschreibung
Historical Context and Evolution of Clemizole (B1669166) Research
The story of clemizole is a prime example of drug repurposing, where a compound developed for one purpose is found to have new, unexpected applications.
Clemizole was first described in the 1950s and was primarily characterized as a histamine (B1213489) H1-receptor antagonist. wikipedia.orgnih.govresearchgate.net As a first-generation antihistamine, it functioned by competitively and reversibly blocking the H1 receptor, thereby mitigating the effects of histamine in the body, which are central to allergic reactions. bocsci.com Its clinical use in the mid-20th century was for conditions such as allergic rhinitis and pruritus. nih.govresearchgate.net Early pharmacological studies highlighted its antihistaminic specificity. researchgate.net
The research trajectory of clemizole took a significant turn in the 21st century. High-throughput screening and other advanced research methodologies began to uncover its effects on other molecular targets, completely unrelated to its original antihistaminic function. This paradigm shift has opened up new avenues for investigation, moving clemizole from a historical antihistamine to a compound of interest in virology and neuroscience. nih.govstanford.edu
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3.H2O4S/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;1-5(2,3)4/h1-2,5-10H,3-4,11-14H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZENSCAUEVAXIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169141 | |
Record name | Clemizole sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17162-20-8 | |
Record name | 1H-Benzimidazole, 1-[(4-chlorophenyl)methyl]-2-(1-pyrrolidinylmethyl)-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17162-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clemizole sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017162208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clemizole sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.455 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLEMIZOLE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AA1G805H0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scope and Significance of Clemizole in Preclinical Investigations
The current preclinical research on clemizole (B1669166) is robust, exploring its mechanisms of action in various disease models. This has been largely driven by its identification in phenotypic drug screens and subsequent target validation studies.
A significant area of research is its role as an antiviral agent, particularly against the Hepatitis C virus (HCV). medchemexpress.com In 2008, a study using a novel microfluidic affinity analysis identified clemizole as an inhibitor of the HCV non-structural protein 4B (NS4B). stanford.edu This protein is crucial for the replication of the viral RNA. stanford.edu Clemizole was found to inhibit the binding of NS4B to HCV RNA, thereby suppressing viral replication in cell culture models. nih.govmedchemexpress.com This discovery positioned clemizole as a potential component in combination therapies for HCV. nih.govnih.gov
Another major focus of contemporary clemizole research is in the field of neuroscience, specifically in the context of epilepsy. Phenotypic screening in zebrafish models of Dravet syndrome, a severe form of pediatric epilepsy, identified clemizole as a potent suppressor of seizure activity. zeclinics.comdravetsyndromenews.comepilepsygenetics.net Further investigations revealed that this anticonvulsant effect is not mediated by its antihistaminic properties but rather through its interaction with serotonin (B10506) receptors. taylorandfrancis.comdravetfoundation.org Specifically, clemizole has been shown to have agonist activity at serotonin 5-HT2B receptors. nih.govoup.comnih.gov This has led to its investigation under the developmental code name EPX-100 for Dravet syndrome and Lennox-Gastaut syndrome. wikipedia.orgneurology.org
Furthermore, preclinical studies have identified clemizole as a potent inhibitor of Transient Receptor Potential Canonical 5 (TRPC5) channels. medchemexpress.comresearchgate.netnih.gov These ion channels are involved in various physiological processes, and their dysregulation has been implicated in several diseases. Clemizole has been shown to block TRPC5 currents and subsequent calcium entry in the low micromolar range, demonstrating selectivity for TRPC5 over other TRP channels. medchemexpress.comnih.govselleckchem.com This activity is being explored for its potential therapeutic implications. researchgate.net Research has also suggested a potential role for clemizole in partially reversing the cellular phenotype associated with Xeroderma Pigmentosum C in preclinical models. mdpi.com
The table below summarizes some of the key preclinical findings for Clemizole's activity beyond its original antihistamine function.
Research Area | Molecular Target | Observed Effect in Preclinical Models | Key Findings |
Virology | Hepatitis C Virus (HCV) NS4B protein | Inhibition of HCV RNA replication | Clemizole inhibits the RNA binding activity of NS4B, with an EC50 of 8 µM for viral replication. medchemexpress.com It shows synergistic antiviral effects when combined with HCV protease inhibitors. nih.govnih.gov |
Neuroscience (Epilepsy) | Serotonin 5-HT Receptors (specifically 5-HT2B) | Suppression of seizure activity in zebrafish models of Dravet syndrome. zeclinics.comtaylorandfrancis.com | The anticonvulsant effect is independent of its H1-receptor antagonism and is mediated by serotonergic signaling. dravetfoundation.orgresearchgate.netoup.com |
Ion Channel Research | Transient Receptor Potential Canonical 5 (TRPC5) Channel | Potent inhibition of TRPC5 currents and calcium entry. medchemexpress.comresearchgate.netnih.gov | Exhibits selectivity for TRPC5 (IC50 = 1.0-1.3 µM) over other TRPC channels like TRPC4, TRPC3, and TRPC6. nih.govselleckchem.com |
Advanced Methodologies in Clemizole Research
Electrophysiological Techniques
Electrophysiological methods are crucial for understanding how clemizole (B1669166) sulfate (B86663) affects the electrical properties of neurons and other excitable cells, particularly its influence on ion channels.
Whole-Cell Patch Clamp Recordings for Ion Channel Characterization
Whole-cell patch-clamp recording is a refined electrophysiological technique that provides detailed insights into the ionic currents across a cell's membrane. re-place.be This method has been instrumental in characterizing the effects of clemizole on various ion channels. re-place.be
Researchers have utilized whole-cell patch-clamp recordings to investigate clemizole's inhibitory effects on specific ion channels. For instance, studies on human ether-a-go-go-related gene (hERG) potassium channels, which are crucial for cardiac repolarization, have shown that clemizole is a potent blocker. nih.govnih.gov These experiments, often conducted in human embryonic kidney (HEK) 293 cells stably expressing these channels, reveal that clemizole can block the channel in both its open and closed states in a concentration-dependent manner. nih.gov
Furthermore, whole-cell recordings have been employed to determine the selectivity of clemizole. It has been identified as a potent inhibitor of the transient receptor potential channel TRPC5. researchgate.netmedchemexpress.cn These studies demonstrated that clemizole blocks TRPC5 currents irrespective of the method of activation. researchgate.netresearchgate.net The reversibility of the block has also been assessed using this technique. researchgate.netresearchgate.net
Single-Channel Electrophysiology
To gain a more granular understanding of clemizole's interaction with ion channels, researchers have turned to single-channel electrophysiology. This technique allows for the observation of the activity of a single ion channel, providing information about its conductance, open and close kinetics, and how these are modulated by a compound.
In the context of clemizole research, single-channel recordings, particularly in excised inside-out membrane patches, have provided evidence for a direct blocking mechanism on TRPC5 channels. researchgate.netresearchgate.net This suggests that clemizole can interact directly with the channel protein to exert its inhibitory effect. researchgate.net
Phenotypic Drug Screening Platforms
Phenotypic screening, which focuses on identifying compounds that produce a desired effect in a whole organism or cellular model, has been a cornerstone of clemizole research, especially in the context of epilepsy. frontiersin.org
High-Throughput Screening in Zebrafish Models
The zebrafish (Danio rerio) has become a powerful in vivo model for high-throughput drug screening due to its genetic tractability, rapid development, and transparent embryos. mdpi.comgoogle.com In the study of epilepsy, zebrafish models with mutations that mimic human genetic epilepsies, such as Dravet syndrome, have been particularly valuable. mdpi.comnih.gov Dravet syndrome is a severe form of pediatric epilepsy often caused by mutations in the SCN1A gene, which encodes a voltage-gated sodium channel. nih.gov
Clemizole was identified as a potential treatment for Dravet syndrome through a large-scale, phenotype-based screen of thousands of compounds in a zebrafish model carrying a mutation in the scn1Lab gene, a homolog of the human SCN1A gene. frontiersin.orgmdpi.comnih.govzeclinics.com This screening process involved monitoring the behavior of larval zebrafish, where seizure-like activity manifests as hyperactivity and convulsive behaviors. nih.govepilepsygenetics.net Clemizole was found to significantly inhibit these convulsive behaviors. nih.gov
Behavioral and Electrographic Seizure Monitoring in Larval Zebrafish
Following the initial identification through high-throughput behavioral screening, the anti-seizure effects of clemizole were further validated using more detailed behavioral analysis and electrographic recordings in larval zebrafish. frontiersin.orgbiorxiv.org
Behavioral assays involve automated tracking of larval movement, where a reduction in hyperkinetic swimming patterns indicates a potential anti-seizure effect. epilepsygenetics.netuga.edu Clemizole was shown to effectively suppress this seizure-like behavior. zeclinics.comuga.edu
To confirm that the behavioral changes were due to a reduction in seizure activity in the brain, local field potential recordings were taken from the midbrain or forebrain of the larval zebrafish. biorxiv.orgcureepilepsy.org These recordings demonstrated that clemizole significantly suppressed the spontaneous, ictal-like electrographic discharges characteristic of the epileptic phenotype in these models. nih.govbiorxiv.orguga.edu This two-stage screening approach, combining high-throughput behavioral analysis with detailed electrophysiological validation, has been crucial in establishing the anti-seizure properties of clemizole. biorxiv.orguga.edu For instance, in a zebrafish model of STXBP1-related disorders, clemizole was found to decrease the frequency of ictal-like events by 80%. biorxiv.orgcureepilepsy.org
Receptor Binding and Ligand Affinity Profiling
Understanding the molecular targets of a compound is essential for elucidating its mechanism of action. Receptor binding and ligand affinity profiling are used to determine the interaction of a compound with a wide range of receptors and other proteins.
Initial studies identified clemizole as a histamine (B1213489) H1 receptor antagonist. guidetopharmacology.org However, more recent and comprehensive profiling has revealed a broader range of targets. Clemizole has been shown to bind to serotonin (B10506) receptors, and its antiepileptic activity may be mediated through these interactions. uga.edu Specifically, studies on analogs of clemizole have pointed towards the 5-HT2B receptor as a key target for its seizure-suppressing effects in zebrafish models of Dravet syndrome. researchgate.net
Ligand affinity profiling has also been used to determine the selectivity of clemizole for different ion channels. These studies have quantified the inhibitory concentrations (IC50) of clemizole for various TRP channels, confirming its higher potency for TRPC5 compared to other related channels like TRPC4, TRPC3, and TRPC6. researchgate.netmedchemexpress.cn
Radioligand Binding Assays for Target Identification
Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a compound for a wide array of receptors and other molecular targets. aesnet.org This technique utilizes a radioactively labeled ligand that binds to a specific receptor. By measuring the displacement of this radioligand by a test compound, such as clemizole, researchers can quantify the compound's binding affinity. aesnet.org
In a comprehensive screening, clemizole was tested against a panel of 139 different in vitro receptor binding and enzyme assays. This BioPrint profile revealed significant interactions with specific serotonin receptors. At a concentration of 10 µM, clemizole demonstrated high percentage inhibition of agonist radioligand binding to human 5-HT2A and 5-HT2B receptors, indicating a potent interaction. These findings were crucial in shifting the understanding of clemizole's activity beyond its classic antihistaminic effects.
Table 1: Radioligand Binding Assay Results for Clemizole
Target Receptor (human) | Assay Type | Clemizole Concentration | % Inhibition of Radioligand Binding | Reference |
---|---|---|---|---|
5-HT2A | Agonist Radioligand | 10 µM | 86% | |
5-HT2B | Agonist Radioligand | 10 µM | 82.5% | |
5-HT1A | Agonist Radioligand | 10 µM | 19.5% | |
5-HT1D | Agonist Radioligand | 10 µM | 22.7% | |
Histamine H1 | Antagonist | - | Potent Antagonist |
Fluorometric Calcium Imaging for Channel Activity Assessment
Fluorometric calcium imaging is a vital technique for assessing the activity of ion channels, which play a critical role in cellular signaling. This method uses fluorescent dyes that change in intensity as the intracellular concentration of calcium ions (Ca2+) fluctuates, providing a real-time measurement of channel opening and closing.
Research has identified clemizole as a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a Ca2+-permeable cation channel found predominantly in the central nervous system. Fluorometric measurements of intracellular calcium ([Ca2+]i) were instrumental in quantifying this inhibitory activity. These studies determined the half-maximal inhibitory concentration (IC50) of clemizole on TRPC5 to be in the low micromolar range, demonstrating its efficacy as a channel blocker. Furthermore, this technique allowed for the assessment of clemizole's selectivity, showing it to be more potent against TRPC5 compared to other related TRPC channels.
Table 2: Clemizole IC50 Values on TRP Channels via Fluorometric Calcium Imaging
TRP Channel | IC50 (µM) | Reference |
---|---|---|
TRPC5 | 1.0 - 1.3 | |
TRPC4β | 6.4 | |
TRPC3 | 9.1 | |
TRPC6 | 11.3 | |
TRPC7 | 26.5 |
Biochemical and Histopathological Analysis in In Vivo Models
To understand the physiological effects of clemizole within a living organism, researchers employ in vivo models, often in rodents. These studies involve biochemical and histopathological analyses to assess the compound's impact on organ function and tissue structure.
One significant study investigated the effects of clemizole in a rat model of cisplatin-induced nephrotoxicity. Cisplatin (B142131), a chemotherapy agent, is known to cause kidney damage. Biochemical analysis of blood and urine samples revealed that cisplatin administration led to increased levels of kidney injury markers such as urine urea (B33335) nitrogen (UUN), creatinine, and neutrophil gelatinase-associated lipocalin (NGAL). Treatment with clemizole was found to attenuate these increases. Furthermore, biochemical assays showed that clemizole counteracted the oxidative stress induced by cisplatin, as evidenced by changes in the levels of catalase (CAT), total antioxidant status (TAS), total oxidant status (TOS), and malondialdehyde (MDA).
Histopathological examination of kidney tissues from the same study provided visual confirmation of clemizole's protective effects. While cisplatin caused significant damage, including tubular degeneration, congestion, and glomerular collapse, the kidneys from rats treated with clemizole showed markedly reduced histopathological alterations. These findings, linking the biochemical data with tissue-level observations, provided strong evidence for clemizole's ameliorating effect on cisplatin-induced toxicity, which is attributed to its blockage of TRPC5 calcium channels.
Table 3: Summary of Biochemical and Histopathological Findings in a Rat Model of Cisplatin-Induced Nephrotoxicity
Analysis Type | Parameter Measured | Effect of Cisplatin | Effect of Clemizole Treatment | Reference |
---|---|---|---|---|
Biochemical | Urine Urea Nitrogen (UUN), Creatinine, NGAL | Increased | Decreased | |
Catalase (CAT), Total Antioxidant Status (TAS) | Decreased | Increased (Antioxidant effect) | ||
Total Oxidant Status (TOS), Oxidative Stress Index | Increased | Decreased | ||
Malondialdehyde (MDA) | Increased | Reduced | ||
Histopathological | Tubular Degeneration | Induced | Attenuated | |
Congestion & Hemorrhage | Induced | Attenuated | ||
Glomerular Collapse | Induced | Attenuated | ||
Apoptotic Cell Death | Induced | Attenuated |
Computational and In Silico Approaches
Computational methods, or in silico studies, have become indispensable in modern drug discovery and research, allowing for the prediction of molecular interactions and the rational design of new compounds.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug, like clemizole, to its protein target. Following docking, molecular dynamics (MD) simulations can be used to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability and dynamics of the interaction.
In-depth molecular docking analyses have been conducted to understand the differential binding of clemizole to the highly homologous TRPC5 and TRPC6 channels. These studies utilized protein structures from public databases and software like Discovery Studio and Chimera to model the interactions. The research revealed key molecular determinants at the clemizole binding site, highlighting the role of the residues' Accessible Surface Area (ASA) in the compound's differential binding affinity. Specifically, the lower accessibility of binding site residues in TRPC6 compared to TRPC5 was proposed to account for the lower binding affinity of clemizole to TRPC6. Such computational studies are crucial for understanding the subtleties of protein-ligand interactions and can guide the development of more selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of new, untested compounds and guide the optimization of lead molecules.
In the context of clemizole research, Structure-Activity Relationship (SAR) studies, a precursor to QSAR, have been instrumental. After identifying clemizole's anticonvulsant properties in a zebrafish model of Dravet syndrome, researchers synthesized a library of 28 novel analogues of clemizole. aesnet.org By systematically modifying parts of the clemizole structure and testing the resulting "clemalogs" for their ability to suppress seizure activity, a relationship between chemical structure and antiepileptic effect was established. This SAR study, which integrated in vitro receptor binding data with in vivo screening, implicated 5-HT2B receptors as a key mediator of the observed seizure suppression and paved the way for designing analogues with improved potency and selectivity.
Future Directions and Emerging Research Avenues for Clemizole Studies
Elucidating Novel Mechanisms and Comprehensive Target Profiling
Initially known as a histamine (B1213489) H1 receptor antagonist, recent investigations have revealed that clemizole's therapeutic effects in new contexts are not primarily driven by its antihistaminic properties. A significant area of future research lies in fully understanding its multifaceted mechanism of action.
Phenotypic screening in zebrafish models of Dravet syndrome, a severe form of epilepsy, unexpectedly identified clemizole (B1669166) as a potent suppressor of seizure activity. Subsequent research has demonstrated that this anticonvulsant effect is mediated through the modulation of serotonin (B10506) receptors, specifically as a high-affinity 5-HT2 receptor agonist. Further studies have implicated the 5-HT2B receptor as a critical mediator for its antiepileptic activity.
Beyond its role in serotonin signaling, clemizole has been identified as a potent inhibitor of the transient receptor potential canonical 5 (TRPC5) channel. This inhibition has been linked to neuroprotective effects in models of Parkinson's disease by ameliorating mitochondrial dysfunction and reducing oxidative stress. Another identified target is the Hepatitis C virus (HCV) non-structural protein 4B (NS4B), where clemizole inhibits RNA binding, a key step in viral replication. Clemizole and its analogs have also been found to be highly selective inhibitors of the heme oxygenase-2 (HO-2) isozyme.
Future research will need to comprehensively profile these and other potential targets to build a complete picture of clemizole's pharmacological footprint. This will involve a combination of in vitro binding assays, structural biology, and computational modeling to understand how clemizole interacts with its various targets and the downstream consequences of these interactions.
Rational Design and Development of Highly Selective Clemizole Derivatives
The discovery of multiple molecular targets for clemizole opens up the opportunity for rational drug design to create derivatives with enhanced selectivity and improved therapeutic profiles. Structure-activity relationship (SAR) studies are a crucial component of this endeavor.
Researchers have already begun to synthesize and evaluate novel clemizole analogs, or "clemalogs," to dissect the structural requirements for activity at different targets. For instance, a study involving 28 newly synthesized clemizole analogs with varying affinities for 5-HT2 receptors identified three derivatives that specifically bind to 5-HT2B receptors and potently suppress seizure activity in zebrafish models of Dravet syndrome. This work provides a roadmap for developing second-generation compounds that are highly selective for the 5-HT2B receptor, potentially maximizing anticonvulsant efficacy while minimizing off-target effects.
Similarly, the benzimidazole (B57391) scaffold of clemizole is a common feature in many therapeutically important drugs, and research into modifying this core structure at various positions (N-1, C-2, C-5/6) has been shown to be critical for pharmacological effects. By systematically altering the chemical structure of clemizole, it is possible to generate libraries of new compounds. These libraries can then be screened against a panel of targets (e.g., specific serotonin receptors, TRPC5, HO-2) to identify molecules with optimized potency and selectivity for a desired therapeutic application, be it epilepsy, neurodegenerative disorders, or viral infections.
Expansion of Preclinical Research into Additional Disease Models
The initial success of clemizole in a zebrafish model of Dravet syndrome has paved the way for its investigation in other disease models, particularly those with shared molecular pathologies. The expansion of preclinical research is a key future direction.
Recent studies have shown that clemizole is effective in reducing seizure-like activity in a zebrafish model of STXBP1-related disorders, another severe neurodevelopmental condition. This finding suggests that the serotonergic mechanism of clemizole may be beneficial across a spectrum of genetic epilepsies, warranting further investigation in mouse models and eventually, clinical trials for these conditions.
Furthermore, the discovery of clemizole's ability to inhibit TRPC5 channels and its neuroprotective effects in cellular models of Parkinson's disease by mitigating alpha-synuclein (B15492655) pathology suggests its potential for treating synucleinopathies and other neurodegenerative diseases characterized by protein aggregation and mitochondrial dysfunction. Future preclinical work should explore the efficacy of clemizole and its selective derivatives in animal models of Parkinson's disease, Alzheimer's disease, and other proteinopathies.
The antiviral properties of clemizole, specifically its inhibition of the HCV NS4B protein, also present an avenue for further exploration. Research into its efficacy against other viruses, particularly those where chaperone proteins or RNA binding are critical for replication, could uncover new therapeutic uses.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To fully comprehend the systemic effects of clemizole and to identify predictive biomarkers for treatment response, future research must integrate multi-omics data. This approach involves the simultaneous analysis of various biological data sets, such as genomics, transcriptomics, proteomics, and metabolomics, to create a holistic view of the drug's impact on cellular and organismal systems.
By applying multi-omics approaches to preclinical models and patient samples from clinical trials, researchers can:
Uncover Novel Pathways: Transcriptomic and proteomic analyses can reveal the broader signaling networks modulated by clemizole, moving beyond its currently known targets. This can provide a more nuanced understanding of its mechanism of action and potentially identify new therapeutic indications.
Identify Biomarkers: Integrating genomic and clinical data can help identify genetic markers that predict a patient's response to clemizole, paving the way for personalized medicine approaches in epilepsy and other disorders.
Build Predictive Models: Using machine learning and deep learning algorithms to analyze multi-omics datasets can help build models that predict drug efficacy and potential off-target effects, thereby streamlining the drug development process.
While the direct application of multi-omics to clemizole is still in its early stages, the principles of these data-intensive approaches are well-established in drug discovery and represent a critical frontier for future clemizole research. This will allow for a systems-level understanding of its pharmacology and accelerate its journey towards new clinical applications.
Q & A
Q. What experimental models are most suitable for studying Clemizole sulfate’s antiviral mechanisms against HCV?
this compound’s antiviral activity is typically evaluated using luciferase reporter-linked HCV replication assays in genotype-specific cell cultures (e.g., Huh-7 cells). These models allow real-time monitoring of viral replication inhibition via luminescence signals. Researchers should validate results with orthogonal methods, such as quantitative RT-PCR for viral RNA quantification or colony formation assays to assess resistance profiles .
Q. How can researchers standardize dose-response studies for this compound to ensure reproducibility?
Use Loewe additivity and Bliss independence models to quantify synergistic effects when combining Clemizole with protease inhibitors (e.g., SCH503034). Dose ranges should span 0.5–50 µM for Clemizole, with controls for cytotoxicity (e.g., MTT assays). Ensure consistent cell passage numbers and culture conditions to minimize variability .
Q. What are the critical parameters for validating this compound’s RNA-binding inhibition to NS4B?
Employ electrophoretic mobility shift assays (EMSAs) with purified NS4B protein and labeled RNA probes. Include competition assays with unlabeled RNA to confirm specificity. Quantify binding affinity using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported EC₅₀ values for this compound across HCV genotypes?
Discrepancies often arise from differences in viral clone fidelity (e.g., JFH-1 vs. Con1 replicons) or assay sensitivity. To address this:
- Standardize replicon systems and cell lines.
- Compare data using normalized metrics (e.g., fold-change relative to wild-type).
- Validate findings with clinical isolates or patient-derived samples .
Q. What methodological strategies mitigate the risk of off-target effects in this compound studies?
- Use RNAi knockdown or CRISPR-Cas9 to confirm NS4B-specific mechanisms.
- Pair Clemizole with structurally unrelated protease inhibitors (e.g., VX950) to distinguish class-specific synergy from nonspecific interactions.
- Conduct transcriptomic profiling (RNA-seq) to identify unintended gene expression changes .
Q. How should researchers design experiments to investigate this compound’s impact on viral resistance evolution?
- Perform long-term passage experiments under suboptimal drug concentrations.
- Sequence viral genomes at regular intervals to track mutations (e.g., NS3 protease or NS4B regions).
- Use frequency-of-resistance assays to quantify mutant emergence under mono- vs. combination therapy .
Methodological Guidance
Q. What statistical approaches are optimal for analyzing synergy between this compound and other antivirals?
- Combination index (CI) analysis via CompuSyn software to classify interactions (synergistic, additive, antagonistic).
- Validate with 3D response surface modeling to visualize dose-effect relationships.
- Report confidence intervals and p-values from triplicate experiments to ensure robustness .
Q. How can researchers ensure ethical and reproducible data reporting in this compound studies?
- Adhere to ARRIVE guidelines for preclinical research, detailing animal models, blinding, and randomization.
- Provide raw data (e.g., luminescence readings, RNA counts) in supplementary materials.
- Disclose conflicts of interest and funding sources transparently .
Data Interpretation and Validation
Q. What criteria should be used to assess the clinical relevance of this compound’s in vitro findings?
Q. How can conflicting results from this compound’s combination therapies be reconciled?
- Conduct meta-analyses of published datasets to identify trends (e.g., genotype-specific responses).
- Explore differences in experimental endpoints (e.g., viral load reduction vs. cure rates).
- Use Bayesian hierarchical models to account for inter-study variability .
Tables
Table 1. Key Synergy Parameters for this compound and HCV Protease Inhibitors
Parameter | Clemizole + SCH503034 | Clemizole + VX950 |
---|---|---|
Combination Index (CI) | 0.3 (Synergistic) | 0.5 (Synergistic) |
Resistance Frequency | 10⁻⁶ | 10⁻⁵ |
Toxicity (CC₅₀, µM) | >100 | >100 |
Data derived from Einav et al. (). |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.